2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile typically involves a multi-step processThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-[(2,3-Dimethoxyphenyl)amino]-5-aminobenzonitrile.
Substitution: The compound can undergo substitution reactions where the nitro or amino groups are replaced by other functional groups
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . Additionally, its unique chemical properties make it useful in medicinal chemistry for the development of new pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile depends on its application. In biochemical research, it may interact with specific proteins or enzymes, altering their activity or function. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in proteins, leading to changes in protein conformation and activity.
Comparison with Similar Compounds
Similar compounds to 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile include other nitrobenzonitrile derivatives and dimethoxyphenylamino compounds. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example, 2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile has a similar structure but different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties .
Properties
IUPAC Name |
2-(2,3-dimethoxyanilino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-21-14-5-3-4-13(15(14)22-2)17-12-7-6-11(18(19)20)8-10(12)9-16/h3-8,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZAZROTZHNPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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